Cas no 613656-97-6 (5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione)
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-7-chloroindoline-2,3-dione
- 5-Bromo-7-chloro-1H-indole-2,3-dione
- 5-bromo-7-chloro-1H-indole-2,3-dione(SALTDATA: FREE)
- G-KG
- AC1NFIR1
- BB_SC-8623
- CTK5B3111
- MolPort-000-183-617
- STK942727
- SB65597
- AKOS000140954
- BBL030025
- MFCD03618553
- SY185329
- DTXSID50405324
- A918503
- CS-0261973
- AC6472
- 613656-97-6
- EN300-80727
- 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
- Z247609802
- VS-09562
- DB-206978
- 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
-
- MDL: MFCD03618553
- Inchi: 1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
- InChI Key: UTTYWJPFQPXSJI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)C(C(N2)=O)=O)Cl
Computed Properties
- Exact Mass: 258.90359
- Monoisotopic Mass: 258.90357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM258851-1g |
5-Bromo-7-chloroindoline-2,3-dione |
613656-97-6 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM258851-5g |
5-Bromo-7-chloroindoline-2,3-dione |
613656-97-6 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY185329-5g |
5-Bromo-7-chloroindoline-2,3-dione |
613656-97-6 | ≥95% | 5g |
¥6950.00 | 2025-04-13 | |
| TRC | B594383-50mg |
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione |
613656-97-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B594383-100mg |
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione |
613656-97-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B594383-500mg |
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione |
613656-97-6 | 500mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB267614-1 g |
5-Bromo-7-chloro-1H-indole-2,3-dione |
613656-97-6 | 1g |
€169.40 | 2023-05-20 | ||
| eNovation Chemicals LLC | D777745-5g |
5-Bromo-7-chloroindoline-2,3-dione |
613656-97-6 | 95% | 5g |
$825 | 2024-07-20 | |
| Enamine | EN300-80727-0.1g |
5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione |
613656-97-6 | 95.0% | 0.1g |
$55.0 | 2025-02-20 | |
| Enamine | EN300-80727-0.25g |
5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione |
613656-97-6 | 95.0% | 0.25g |
$78.0 | 2025-02-20 |
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione Suppliers
5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione Related Literature
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione
Recent Advances in the Study of 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS: 613656-97-6)
The compound 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS: 613656-97-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indole-2,3-dione scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.
One of the key areas of research involves the compound's role as a potential inhibitor of bacterial enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione exhibits potent inhibitory activity against bacterial DNA gyrase, a critical target for antibiotic development. The study utilized molecular docking and kinetic assays to reveal the compound's binding affinity and mode of action, suggesting its potential as a lead compound for next-generation antibiotics.
In addition to its antimicrobial properties, recent investigations have explored the compound's application in cancer therapy. A preprint article from BioRxiv (2024) highlighted its ability to modulate the activity of certain kinases involved in tumor proliferation. The researchers synthesized a series of derivatives and evaluated their cytotoxicity against various cancer cell lines, identifying 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione as a scaffold worthy of further optimization for oncology drug development.
From a synthetic chemistry perspective, advancements have been made in the efficient production of this compound. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing environmental impact. The method employs a novel catalytic system that minimizes the use of hazardous reagents, aligning with the growing demand for sustainable pharmaceutical manufacturing practices.
Despite these promising developments, challenges remain in the clinical translation of 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione. Pharmacokinetic studies reported in European Journal of Pharmaceutical Sciences (2023) indicate that the compound exhibits limited oral bioavailability, prompting ongoing research into prodrug strategies and formulation technologies to overcome this limitation. Additionally, structure-activity relationship (SAR) studies are actively being conducted to identify more potent and selective analogs.
The growing body of research on 5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione underscores its versatility as a pharmacophore in drug discovery. Future directions may include combinatorial chemistry approaches to expand its derivative library and advanced in vivo studies to validate its therapeutic potential. As the scientific community continues to unravel the compound's multifaceted properties, it is poised to make significant contributions to addressing unmet medical needs in infectious diseases and oncology.
613656-97-6 (5-Bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)